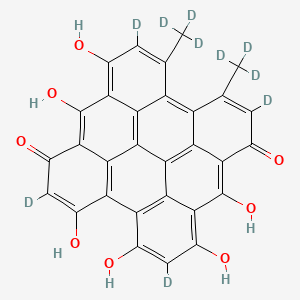

Hypericin-d10

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C30H16O8 |

|---|---|

分子量 |

514.5 g/mol |

IUPAC 名称 |

6,12,17,23-tetradeuterio-5,9,11,20,22,24-hexahydroxy-13,16-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,5,8,10,12,14,16,19,21,23,25-tridecaene-7,18-dione |

InChI |

InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,31,33-34,36-38H,1-2H3/i1D3,2D3,3D,4D,5D,6D |

InChI 键 |

ZEUZBPIOENZXCZ-ZGYYUIRESA-N |

手性 SMILES |

[2H]C1=C(C2=C3C4=C5C6=C2C(=C1O)C(=C7C6=C(C8=C5C(=C(C(=C8O)[2H])O)C(=C4C(=O)C(=C3C([2H])([2H])[2H])[2H])O)C(=C(C7=O)[2H])O)O)C([2H])([2H])[2H] |

规范 SMILES |

CC1=CC(=C2C3=C4C5=C(C(=CC(=O)C5=C2O)O)C6=C7C4=C8C(=C13)C(=CC(=O)C8=C(C7=C(C=C6O)O)O)C)O |

产品来源 |

United States |

Foundational & Exploratory

Navigating the Quality Control Landscape of Hypericin-d10: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and quality control methodologies for Hypericin-d10, a deuterated analog of the potent photosensitizer and bioactive compound, hypericin. Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical quality attributes of this compound and the rigorous analytical techniques employed to ensure its identity, purity, and stability.

Certificate of Analysis: A Snapshot of Quality

The Certificate of Analysis for this compound serves as a crucial document attesting to its quality and adherence to predefined specifications. Below is a summary of typical analytical data presented in a CoA.

| Parameter | Specification | Method |

| Identity | ||

| Appearance | Red to dark red solid | Visual Inspection |

| Molecular Formula | C₃₀H₆D₁₀O₈ | Mass Spectrometry |

| Molecular Weight | 514.52 g/mol | Mass Spectrometry |

| Purity | ||

| Chemical Purity | ≥95.0% | HPLC/UPLC |

| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry / NMR |

| Residual Solvents | ||

| Methanol | ≤3000 ppm | GC-HS |

| Ethanol | ≤5000 ppm | GC-HS |

| Acetone | ≤5000 ppm | GC-HS |

| Physical Properties | ||

| Solubility | Soluble in DMSO | Visual Inspection |

In-Depth Experimental Protocols for Quality Control

The quality of this compound is ascertained through a series of sophisticated analytical experiments. The following sections detail the methodologies for the key quality control tests.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of this compound and to detect and quantify any related impurities.

Instrumentation:

-

HPLC system with a photodiode array (PDA) detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

-

Gradient Program:

-

0-2 min: 90% A

-

2-15 min: Linear gradient to 10% A

-

15-20 min: Hold at 10% A

-

20.1-25 min: Return to 90% A and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 590 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of this compound is prepared in DMSO and diluted with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

Data Analysis: The purity is calculated by the area percentage method, where the peak area of this compound is expressed as a percentage of the total peak area of all observed peaks.

Mass Spectrometry for Identity and Isotopic Enrichment

Objective: To confirm the molecular weight of this compound and to determine the degree of deuterium incorporation.

Instrumentation:

-

High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or TOF instrument, coupled with an electrospray ionization (ESI) source.

Methodology:

-

Ionization Mode: Negative ESI.

-

Mass Range: m/z 100-1000.

-

Resolution: ≥ 60,000 FWHM.

-

Sample Infusion: The sample is prepared in a suitable solvent (e.g., methanol/water with a small amount of ammonium hydroxide to facilitate deprotonation) and infused directly into the mass spectrometer.

Data Analysis:

-

Identity: The observed monoisotopic mass of the [M-H]⁻ ion is compared to the theoretical exact mass of C₃₀H₅D₁₀O₈⁻.

-

Isotopic Enrichment: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the ions corresponding to different numbers of deuterium atoms are used to calculate the percentage of molecules containing the desired ten deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

Objective: To confirm the chemical structure of this compound and to assess the positions and extent of deuteration.

Instrumentation:

-

NMR spectrometer operating at a proton frequency of 400 MHz or higher.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆.

-

Experiments:

-

¹H NMR: To observe the residual proton signals. The significant reduction in the intensity of signals corresponding to the deuterated positions confirms successful labeling.

-

²H NMR: To directly observe the deuterium signals, confirming their presence at the expected chemical shifts.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

Data Analysis: The chemical shifts, signal multiplicities, and integration values are compared to the known spectrum of non-deuterated hypericin to confirm the structure and the locations of deuterium incorporation.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

Objective: To identify and quantify any residual solvents from the synthesis and purification processes.

Instrumentation:

-

Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

Methodology:

-

Column: A column suitable for volatile organic compounds (e.g., DB-624).

-

Carrier Gas: Helium.

-

Oven Temperature Program: A suitable temperature gradient to separate common organic solvents.

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80°C.

-

Vial Equilibration Time: 30 min.

-

-

Sample Preparation: A known amount of this compound is weighed into a headspace vial and dissolved in a high-boiling point solvent like DMSO.

Data Analysis: The peak areas of any detected solvents are compared to the peak areas of certified reference standards to quantify their concentration in parts per million (ppm).

Visualizing Quality Control Workflows

To further clarify the logical flow of the quality control process, the following diagrams have been generated using the DOT language.

Caption: A high-level overview of the quality control workflow for this compound.

Caption: The experimental workflow for determining the chemical purity of this compound by HPLC.

Caption: A flowchart illustrating the process of isotopic enrichment analysis for this compound using HRMS.

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Hypericin

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of deuterated hypericin, a valuable tool for researchers in drug development and various scientific fields. The incorporation of deuterium into the hypericin molecule allows for advanced analytical studies, such as investigating metabolic pathways, reaction mechanisms, and the effects of isotope substitution on the compound's biological activity.

Synthesis of Deuterated Hypericin via H/D Exchange

A common and straightforward method for the deuteration of hypericin involves the exchange of its labile hydroxyl protons with deuterium atoms from a deuterated solvent. This process is particularly effective for replacing the protons on the hydroxyl groups of the hypericin molecule.

Experimental Protocol: H/D Exchange

This protocol is adapted from methodologies described in the literature for the H/D exchange of hypericin.[1]

-

Dissolution: Dissolve a known quantity of non-deuterated hypericin in methanol-d4 (99% atom D). The concentration should be chosen to ensure complete dissolution.

-

Incubation: Stir the solution at room temperature in a sealed vial to prevent atmospheric moisture contamination. The incubation period can be varied, but 24 hours is generally sufficient for a high degree of deuterium exchange for the hydroxyl protons.

-

Solvent Removal: After incubation, remove the methanol-d4 under a stream of dry nitrogen gas or by using a rotary evaporator.

-

Re-dissolution and Drying (Optional): To maximize the deuterium exchange, the dried deuterated hypericin can be re-dissolved in a fresh portion of methanol-d4 and the process of incubation and drying repeated.

-

Final Product: The resulting solid is deuterated hypericin, which should be stored in a desiccator to prevent back-exchange with atmospheric moisture.

Synthesis Workflow

Caption: Workflow for the synthesis of deuterated hypericin via H/D exchange.

Purification of Deuterated Hypericin

The purification of deuterated hypericin is crucial to remove any unreacted starting material, by-products, and other impurities. The following multi-step purification protocol is based on established methods for the purification of natural hypericin and can be adapted for the deuterated analogue.[2][3][4][5]

Experimental Protocols

This step aims to perform a bulk separation of the deuterated hypericin from major impurities using silica gel column chromatography.[2][4][5]

-

Column Preparation: Prepare a silica gel column (35-70 mesh) in a suitable glass column. The size of the column and the amount of silica gel should be scaled according to the amount of crude deuterated hypericin to be purified.

-

Sample Loading: Dissolve the crude deuterated hypericin in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Elute the column with a series of solvents of increasing polarity. A typical elution sequence is:

-

Wash 1: Chloroform to elute non-polar impurities (yellow colored compounds).

-

Wash 2: A mixture of Chloroform:Acetone (4:1) to remove compounds of intermediate polarity.

-

Elution of Hypericin: A mixture of Methanol:Acetone:CH₂Cl₂ (75:10:15) to elute the deuterated hypericin (a red-colored fraction).

-

-

Fraction Collection: Collect the red-colored fraction containing the deuterated hypericin.

-

Solvent Evaporation: Evaporate the solvent from the collected fraction under reduced pressure to obtain the partially purified deuterated hypericin.

For achieving high purity, a final purification step using preparative reversed-phase HPLC is recommended.

-

HPLC System: Use a preparative HPLC system equipped with a C18 column.

-

Mobile Phase: A common mobile phase for the separation of hypericin is a mixture of acetonitrile, methanol, and 10 mM ammonium acetate (pH 5.0) in a ratio of 54:36:10 (v/v/v).[6][7] Another option is a gradient elution with a hexane-ethyl acetate-methanol-water solvent system.[8]

-

Sample Injection: Dissolve the partially purified deuterated hypericin in the mobile phase and inject it into the HPLC system.

-

Fraction Collection: Collect the peak corresponding to hypericin, detected at a wavelength of 590 nm.

-

Final Product Recovery: Evaporate the solvent from the collected HPLC fraction to obtain highly pure deuterated hypericin.

Purification Workflow

Caption: Multi-step workflow for the purification of deuterated hypericin.

Data Presentation

The following tables summarize the expected quantitative data from the synthesis and purification of deuterated hypericin.

Synthesis Data

| Parameter | Value | Unit |

| Starting Hypericin Mass | 100 | mg |

| Deuterated Hypericin Mass | ~100 | mg |

| Yield | >95 | % |

| Degree of Deuteration (Hydroxyls) | >98 | % |

Purification Data

| Purification Step | Sample Load (mg) | Purity Before (%) | Purity After (%) | Recovery Rate (%) |

| Column Chromatography | 100 | ~90 | ~95 | ~85 |

| Preparative HPLC | 85 | 95 | >98 | ~80 |

Note: The yield for the H/D exchange is expected to be high, with the mass change due to deuterium incorporation being minimal. Purity and recovery rates for purification are based on typical values reported for hypericin purification.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. ellegadodenewton.wordpress.com [ellegadodenewton.wordpress.com]

- 5. brieflands.com [brieflands.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and purification of series bioactive components from Hypericum Perforatum L. by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Hypericin-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Hypericin-d10, a deuterated analog of the naturally occurring photosensitizer Hypericin. Due to the limited availability of direct experimental data for this compound, this document presents the well-established spectroscopic data for Hypericin and outlines the expected variations for its deuterated counterpart. This information is critical for researchers in drug development, pharmacology, and analytical chemistry who utilize stable isotope-labeled compounds for mechanistic studies, quantitative analysis, and metabolic profiling.

Introduction to Hypericin and its Deuterated Analog

Hypericin is a naphthodianthrone found in St. John's wort (Hypericum perforatum) with a range of biological activities, including antidepressant, antiviral, and anticancer properties.[1] Its function as a photosensitizer in photodynamic therapy (PDT) is of particular interest.[1] this compound is a stable isotope-labeled version of Hypericin, where ten hydrogen atoms have been replaced by deuterium. This labeling is invaluable for studies requiring mass differentiation, such as mass spectrometry-based quantification and metabolism studies.[2]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for Hypericin. The expected differences for this compound are also discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Hypericin is characterized by highly deshielded signals for the hydroxyl protons due to strong intramolecular hydrogen bonding.[3] The exact chemical shifts are solvent-dependent.

Table 1: ¹H NMR Chemical Shifts (δ) for Hypericin

| Proton Assignment | Chemical Shift (ppm) in Methanol-d₄ [4] | Chemical Shift (ppm) in Acetone-d₆ [4] |

| C1, C6–OH | 14.68 | 14.75 |

| C8, C13–OH | 14.09 | 14.17 |

| C9, C12–H | 7.27 | 7.39 |

| C2, C5–H | 6.56 | 6.79 |

| CH₃– | 2.71 | 2.78 |

Expected ¹H NMR Spectrum of this compound:

Based on the structure provided by commercial suppliers, the ten deuterium atoms in this compound replace the protons on the two methyl groups and the four aromatic protons on the outer rings.[5] Therefore, the signals corresponding to the methyl groups (at ~2.7-2.8 ppm) and the aromatic protons C2, C5, C9, and C12–H (at ~6.5-7.4 ppm) will be absent in the ¹H NMR spectrum of this compound. The signals for the hydroxyl protons (C1, C6, C8, C13–OH) are expected to remain, although minor shifts may be observed due to the electronic effects of deuteration in the vicinity.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the identity and purity of Hypericin and its deuterated analog. Electrospray ionization (ESI) is a common method for analyzing these compounds.

Table 2: Mass Spectrometry Data for Hypericin

| Parameter | Value |

| Molecular Formula | C₃₀H₁₆O₈[6] |

| Monoisotopic Mass | 504.0845 u[6] |

| [M-H]⁻ Ion (Negative ESI) | m/z 503[7] |

| [M+H]⁺ Ion (Positive ESI) | m/z 505.0918[6][8] |

| Major MS/MS Fragments of [M-H]⁻ | Not explicitly detailed in the provided results. |

Expected Mass Spectrum of this compound:

The molecular formula of this compound is C₃₀H₆D₁₀O₈. The replacement of ten protons with ten deuterons results in a mass increase of approximately 10 Da.

-

Expected Monoisotopic Mass: ~514.147 u

-

Expected [M-H]⁻ Ion: m/z ~513

-

Expected [M+H]⁺ Ion: m/z ~515

The fragmentation pattern in tandem MS is expected to be similar to that of Hypericin, with corresponding mass shifts in the fragments containing deuterium atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Hypericin is characterized by several absorption bands in the ultraviolet and visible regions, which are responsible for its red color and photosensitizing properties.[9] The positions of these bands can be influenced by the solvent.[10]

Table 3: UV-Vis Absorption Maxima (λmax) for Hypericin

| Solvent | Absorption Maxima (nm) |

| Methanol | 588[9] |

| Ethanol | 392, 480, 513, 552, 596[11] |

| General Organic Solvents | 425-485 and 500-600[10] |

Expected UV-Vis Spectrum of this compound:

Deuteration is not expected to significantly alter the electronic transitions of the molecule. Therefore, the UV-Vis absorption spectrum of this compound should be nearly identical to that of Hypericin, with similar absorption maxima and molar absorptivity.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Hypericin and its deuterated analog, based on methodologies reported in the literature.

NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum.

Methodology:

-

Sample Preparation: Dissolve approximately 1-2 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, acetone-d₆, or DMSO-d₆). For quantitative measurements, a known amount of an internal standard can be added.[4]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

Data Acquisition:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).

-

Use a standard pulse program for proton NMR (e.g., 'zgpr' with water suppression if necessary).[12]

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 64-1024 scans, depending on the sample concentration).[4][13]

-

Set the acquisition time to at least 1-2 seconds for good resolution.[4][13]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals to determine the relative proton ratios.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer. For fragmentation studies, a tandem mass spectrometer (MS/MS) is required.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

-

Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode.

-

For MS/MS analysis, select the precursor ion of interest (e.g., m/z 505 for Hypericin [M+H]⁺) and subject it to collision-induced dissociation (CID).[7]

-

-

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Analyze the fragmentation pattern to gain structural information.

-

UV-Vis Spectroscopy

Objective: To obtain the absorption spectrum and determine the absorption maxima.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol). The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically 0.1-1.0 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the solvent blank.

-

Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a natural product like Hypericin.

Caption: General experimental workflow for spectroscopic analysis.

Hypericin-Induced Signaling Pathways in Photodynamic Therapy

Hypericin's efficacy in photodynamic therapy is attributed to its ability to induce multiple and interrelated signaling pathways upon photoactivation, leading to cell death.[2][14]

Caption: Hypericin-induced signaling in photodynamic therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1H NMR determination of hypericin and pseudohypericin in complex natural mixtures by the use of strongly deshielded OH groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Hypericin | C30H16O8 | CID 3663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hypericin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pure.tudelft.nl [pure.tudelft.nl]

- 10. mdpi.com [mdpi.com]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: Hypericin [orgspectroscopyint.blogspot.com]

- 12. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hypericins as Potential Leads for New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

stability and degradation of Hypericin-d10 under different conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of Hypericin-d10 under various environmental conditions. As a deuterated analogue of hypericin, its stability profile is considered comparable to that of the parent compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes degradation influences and analytical workflows to support research and development efforts.

Quantitative Stability Data

The stability of hypericin is significantly influenced by temperature, light exposure, and pH. The following tables summarize the quantitative data from various studies, highlighting the percentage of hypericin remaining or degraded under specific conditions.

Thermal Stability

| Temperature | Duration | Matrix/Solvent | Percent Remaining/Degraded | Reference |

| -24°C | 8 weeks | Extract (in dark) | No change observed | [1][2] |

| -20°C | 140 days | Standard solution (in dark) | Stable | [3][4] |

| 4°C | 360 minutes | Phosphate-Buffered Saline (PBS) | ~100% | [5] |

| Room Temperature | 4 days | Standard solution | 20% loss | [3] |

| Room Temperature | 8 weeks | Extract (in dark) | 8.5% decrease | [1][2] |

| 37°C | 180 minutes | Phosphate-Buffered Saline (PBS) | ~100% | [5] |

| 37°C | 360 minutes | Phosphate-Buffered Saline (PBS) | ~90% | [5] |

| 40°C (75% RH) | 6 months | Dried total extract | Highest decay observed | [6] |

Photostability

| Light Condition | Duration | Matrix/Solvent | Percent Degraded | Reference |

| Constant Light | 8 weeks | Extract (at room temperature) | 49% decrease | [1][2] |

pH and Solvent Effects

| pH/Solvent Condition | Light/Dark | Observation | Reference |

| Acidic | Light and Dark | Decomposition of hypericin | [3] |

| Alkaline | Not specified | Rapid degradation of related pseudohypericin; greater effect of light and temperature than under acidic conditions | [3][5] |

Experimental Protocols

The following sections detail the methodologies for conducting stability studies on this compound, focusing on forced degradation studies and the analytical techniques used for quantification.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7] These studies intentionally stress the sample to generate degradation products.[8][9][10]

Protocol for Forced Degradation of this compound:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 N HCl.

-

Reflux the solution for a specified period (e.g., 8 hours) or store at room temperature for up to 7 days.[8]

-

Neutralize the solution with an appropriate base.

-

Dilute to a final concentration suitable for analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 N NaOH.

-

Follow the same procedure as for acid hydrolysis, neutralizing with an appropriate acid.

-

-

Oxidative Degradation:

-

Treat an aliquot of the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Store in the dark at room temperature for a specified period to prevent photo-degradation.

-

-

Thermal Degradation:

-

Transfer an aliquot of the stock solution to a vial and store it in a temperature-controlled oven at elevated temperatures (e.g., 40-80°C).[8]

-

A parallel sample should be stored at a reference temperature (e.g., 4°C) in the dark.

-

-

Photostability Testing (as per ICH Q1B Guidelines):

-

Expose a solution of this compound in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

Analytical Method for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately quantifying the remaining this compound and separating it from any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique.[5]

Example of a Validated RP-HPLC Method:

-

Chromatographic System:

-

Column: C18, reversed-phase.

-

Mobile Phase: Isocratic elution with acetonitrile and 0.3% v/v phosphoric acid (90:10, v/v).

-

Flow Rate: 1.5 mL/min.

-

Detection: Fluorescence (Excitation/Emission: 315/590 nm) and UV (273 nm).

-

-

Alternative Mobile Phase: Acetonitrile:Methanol:10 mM Ammonium Acetate (pH 5.0) in the ratio 54:36:10 (v/v/v) with UV detection at 590 nm.

-

Method Validation (as per ICH guidelines): The method should be validated for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations: Degradation Influences and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key factors influencing the degradation of this compound and a typical workflow for a stability study.

Caption: Factors influencing the degradation of this compound.

Caption: General workflow for a this compound stability study.

References

- 1. Instability of St. John's wort (Hypericum perforatum L.) and degradation of hyperforin in aqueous solutions and functional beverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pure.tudelft.nl [pure.tudelft.nl]

- 6. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. pharmtech.com [pharmtech.com]

- 10. biopharminternational.com [biopharminternational.com]

Solubility of Hypericin-d10 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Hypericin-d10 in various organic solvents. Due to the limited availability of direct solubility data for the deuterated form, this document leverages data from its non-deuterated counterpart, Hypericin, under the assumption of comparable solubility profiles. Deuteration is generally not expected to significantly alter the fundamental solubility of a molecule in common organic solvents.

Core Data Presentation: Solubility of Hypericin

The following table summarizes the known solubility of Hypericin in a range of organic solvents. This data provides a strong foundational reference for working with this compound.

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] | A stock solution can be prepared by dissolving in DMSO.[1] |

| Dimethylformamide (DMF) | ~30 mg/mL[1] | Similar to DMSO, suitable for creating stock solutions.[1] |

| Ethanol | Slightly soluble[1] | Soluble in 100% ethanol.[2] |

| Methanol | 37.17 µg/mL[3] | Soluble in 100% methanol.[2] |

| Methanol-Pyridine (99:1, v/v) | 320.91 µg/mL[3] | The addition of pyridine significantly enhances solubility.[3] |

| 1 N NaOH | 10 mg/mL | Forms a very dark green solution. |

| Pyridine and other organic bases | Freely soluble | Yields cherry-red solutions with red fluorescence. |

| Aqueous Buffers | Sparingly soluble[1] | For maximum solubility, first dissolve in DMSO then dilute with the aqueous buffer.[1] |

| Water | Insoluble | Forms non-fluorescent aggregates.[2] |

Experimental Protocol: Determination of Equilibrium Solubility

This section outlines a general protocol for determining the equilibrium solubility of a compound like this compound in an organic solvent, a method often referred to as the shake-flask method.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., DMSO, Ethanol)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature incubator on an orbital shaker. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours). The temperature should be maintained at a standard value, such as 25°C.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer separation, centrifuge the vials at a high speed to pellet any remaining solid.

-

Sample Dilution: Carefully pipette a known aliquot of the clear supernatant. Dilute this aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility as the average concentration from the replicate vials. The result is typically expressed in mg/mL or µg/mL.

Mandatory Visualization

Signaling Pathway: Hypericin as a Protein Kinase C (PKC) Inhibitor

Hypericin is a known inhibitor of Protein Kinase C (PKC), a key enzyme in many cellular signaling pathways. The following diagram illustrates a simplified representation of this inhibitory action.

Caption: Inhibition of Protein Kinase C (PKC) by this compound.

Experimental Workflow: Solubility Determination

The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

The Foundation of a New Era in Drug Development: A Technical Guide to Deuterated Natural Products

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, in natural product scaffolds represents a paradigm shift in drug discovery and development. This subtle atomic substitution can profoundly alter the pharmacokinetic and metabolic profiles of parent molecules, leading to enhanced therapeutic efficacy, improved safety, and reduced dosing frequency. This technical guide provides a comprehensive overview of the foundational research on deuterated natural products, offering a deep dive into the core principles, experimental methodologies, and impactful applications of this innovative approach. Through a detailed exploration of the kinetic isotope effect, metabolic switching, and key case studies, this document serves as an essential resource for researchers seeking to harness the power of "heavy" molecules in their quest for next-generation therapeutics.

The Core Principle: The Kinetic Isotope Effect (KIE)

The fundamental advantage of deuteration lies in the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slowed when a C-D bond is present at that position.[2][3] This phenomenon can lead to a number of desirable improvements in a drug candidate's properties.

A primary consequence of the KIE is a reduction in the rate of metabolism .[2][4] Many natural products are rapidly metabolized by cytochrome P450 (CYP) enzymes in the liver, which often involves the oxidation of a C-H bond. By deuterating these metabolically vulnerable sites, or "soft spots," the rate of metabolic clearance can be decreased, leading to a longer drug half-life and increased overall exposure (Area Under the Curve - AUC).[5][6] This can translate to less frequent dosing, improving patient compliance, and potentially lower total doses, which can reduce off-target side effects.[4]

Furthermore, deuteration can lead to metabolic switching , where the slowdown of one metabolic pathway redirects the molecule's metabolism towards alternative routes.[2] This can be advantageous if the primary metabolic pathway leads to the formation of toxic or inactive metabolites. By blocking or slowing this pathway, deuteration can promote the formation of more desirable or less harmful metabolites, thereby improving the drug's safety profile.

Quantitative Impact on Pharmacokinetics: A Comparative Analysis

The theoretical benefits of deuteration are borne out by quantitative pharmacokinetic data. The following tables summarize the observed changes in key pharmacokinetic parameters for several deuterated natural products and other drugs compared to their non-deuterated parent compounds.

| Compound | Deuterated Analog | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change | Reference |

| Methadone | d9-Methadone | AUC (ng·h/mL) | 4.7 ± 0.8 L/h/kg (clearance) | 0.9 ± 0.3 L/h/kg (clearance) | 5.2 (reduction in clearance) | [5] |

| Cmax (ng/mL) | Not explicitly stated | 4.4-fold increase | 4.4 | [5] | ||

| Enzalutamide | d3-Enzalutamide | In vitro CLint (rat liver microsomes) | Higher | 49.7% lower | ~2 | [6] |

| In vitro CLint (human liver microsomes) | Higher | 72.9% lower | ~3.7 | [6] | ||

| Cmax (in vivo, rats) | Lower | 35% higher | 1.35 | [6] | ||

| AUC0–t (in vivo, rats) | Lower | 102% higher | 2.02 | [6] | ||

| Caffeine | d9-Caffeine | Exposure (AUC) | Lower | 4-fold higher | 4 | [2] |

Table 1: Comparison of Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Compounds

Experimental Protocols: A Guide to Synthesis and Analysis

The successful development of deuterated natural products hinges on robust and reproducible experimental methodologies. This section provides detailed protocols for the key stages of synthesis and analysis.

Synthesis: Hydrogen-Deuterium Exchange

A common and effective method for introducing deuterium into a natural product is through hydrogen-deuterium exchange (H/D exchange) . This method involves the direct replacement of hydrogen atoms with deuterium from a deuterium source, often catalyzed by a metal or an acid/base.

Detailed Protocol: Palladium-Catalyzed H/D Exchange

This protocol is a generalized procedure based on established methods for the deuteration of organic molecules.

Materials:

-

Natural product of interest

-

Deuterium oxide (D2O, 99.9 atom % D)

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Anhydrous sodium carbonate (Na2CO3)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere, add the natural product (1 mmol), 10% Pd/C (10 mol %), and anhydrous Na2CO3 (2 mmol).

-

Solvent Addition: Add D2O (10 mL) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. The reaction time will vary depending on the substrate and the desired level of deuteration (typically 24-72 hours).

-

Monitoring: The progress of the reaction can be monitored by taking small aliquots, extracting with EtOAc, and analyzing by LC-MS to determine the extent of deuterium incorporation.

-

Work-up: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Extraction: Extract the aqueous mixture with EtOAc (3 x 20 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO4. Filter the mixture to remove the drying agent and the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude deuterated product can be further purified by column chromatography on silica gel using an appropriate solvent system.

Analysis: NMR and Mass Spectrometry

Accurate characterization of deuterated natural products is crucial to confirm the location and extent of deuterium incorporation. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques employed.

Detailed Protocol: 1H-NMR Analysis of a Deuterated Compound

Sample Preparation:

-

Weigh approximately 5 mg of the deuterated natural product into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to dissolve the sample.[7]

-

Cap the NMR tube and gently invert to ensure complete dissolution.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse proton experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: Typically -2 to 12 ppm.

Data Analysis:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Integration: Integrate the signals in the spectrum. The reduction in the integral value of a specific proton signal compared to the non-deuterated standard will indicate the percentage of deuterium incorporation at that position.[8]

-

Chemical Shift Comparison: Compare the chemical shifts of the remaining proton signals to the non-deuterated standard to confirm that the overall structure has not been altered.

Detailed Protocol: Quantitative LC-MS/MS Analysis of a Deuterated Compound

Sample Preparation (for pharmacokinetic studies):

-

Spiking: To a plasma sample (e.g., 100 µL), add a known concentration of a deuterated internal standard (a different deuterated analog of the analyte or a 13C-labeled version).

-

Protein Precipitation: Add a protein precipitation agent (e.g., 300 µL of acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean vial for analysis.

LC-MS/MS Instrument Parameters (Example):

-

Liquid Chromatography (LC):

-

Column: A suitable reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

For the non-deuterated analyte: Q1 (parent ion mass) -> Q3 (fragment ion mass).

-

For the deuterated analyte: Q1 (deuterated parent ion mass) -> Q3 (deuterated or non-deuterated fragment ion mass).

-

For the internal standard: Q1 (IS parent ion mass) -> Q3 (IS fragment ion mass).

-

-

Collision Energy and other MS parameters: Optimized for each analyte and internal standard.

-

Data Analysis:

-

Peak Integration: Integrate the peak areas of the MRM transitions for the analyte and the internal standard.

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

-

Quantification: Use a calibration curve, prepared by analyzing samples with known concentrations of the analyte and a constant concentration of the internal standard, to determine the concentration of the analyte in the unknown samples.[9][10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and the strategic workflow of deuterated drug development is essential for a comprehensive understanding.

Signaling Pathway of a Deuterated Drug: Deucravacitinib

Deucravacitinib is a deuterated, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It is approved for the treatment of plaque psoriasis. Its mechanism of action involves the modulation of inflammatory cytokine signaling.

Caption: Deucravacitinib inhibits TYK2, blocking IL-23 signaling and pro-inflammatory gene expression.

Experimental Workflow for Deuterated Drug Development

The development of a deuterated natural product follows a structured workflow, from initial concept to preclinical evaluation.

Caption: A streamlined workflow for the discovery and development of deuterated drug candidates.

Conclusion

The foundational research on deuterated natural products has unequivocally demonstrated the transformative potential of this strategy in drug development. By leveraging the kinetic isotope effect, researchers can systematically enhance the pharmacokinetic and metabolic properties of promising natural products, leading to the creation of safer and more effective medicines. The detailed experimental protocols and workflows provided in this guide offer a practical framework for scientists and drug development professionals to explore and implement deuteration strategies in their own research. As our understanding of the intricate interplay between isotopic substitution and biological systems continues to grow, the application of deuterated natural products is poised to deliver a new wave of innovative therapeutics to address unmet medical needs.

References

- 1. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterated drug - Wikipedia [en.wikipedia.org]

- 4. bioscientia.de [bioscientia.de]

- 5. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nebiolab.com [nebiolab.com]

- 7. sites.bu.edu [sites.bu.edu]

- 8. studymind.co.uk [studymind.co.uk]

- 9. resolvemass.ca [resolvemass.ca]

- 10. resolvemass.ca [resolvemass.ca]

Methodological & Application

Application Note: High-Throughput Quantification of Hypericin in Human Plasma using Hypericin-d10 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hypericin in human plasma. Hypericin-d10, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision. The method involves a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry in the selected reaction monitoring (SRM) mode. This method is suitable for various research applications, including pharmacokinetic studies and therapeutic drug monitoring in drug development.

Introduction

Hypericin is a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum) with various biological activities, including antidepressant and antiviral properties.[1] Accurate and reliable quantification of hypericin in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to improved data quality.[2] This application note provides a detailed protocol for the determination of hypericin in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents

-

Hypericin (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Human plasma (with anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Standard Solutions

Stock Solutions (1 mg/mL): Prepare stock solutions of hypericin and this compound by dissolving 1 mg of each compound in 1 mL of methanol. Store at -20°C.

Working Standard Solutions: Prepare serial dilutions of the hypericin stock solution in methanol to create calibration standards. A typical concentration range for the calibration curve is 0.05 to 10 ng/mL.[3]

Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution in methanol to a final concentration of 10 ng/mL.

Sample Preparation

-

Thaw plasma samples and standard curve samples on ice.

-

To 200 µL of plasma, add 20 µL of the 10 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 1 mL of an ethyl acetate/n-hexane (9:1, v/v) mixture.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 50% B to 95% B over 3 min, hold at 95% B for 1 min, return to 50% B |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | See Table 1 |

| Collision Gas | Argon |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

Table 1: MRM Transitions for Hypericin and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Hypericin | 503.0 | 405.0 | 100 |

| This compound | 513.0 | 415.0 | 100 |

Results and Discussion

Method Performance

The developed LC-MS/MS method demonstrated excellent performance for the quantification of hypericin in human plasma. The use of this compound as an internal standard ensured the reliability of the results.

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.05 - 10 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 85% |

Note: The data presented in Table 2 is representative of the expected performance of this method and is based on similar published assays.[3]

Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS analysis of hypericin.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of hypericin in human plasma. The use of this compound as an internal standard, coupled with a simple and efficient sample preparation protocol, ensures accurate and precise results. This method is well-suited for researchers and drug development professionals requiring robust bioanalytical data for hypericin.

References

- 1. Simultaneous determination of hypericin and hyperforin in human plasma with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dereplication of bioactive constituents of the genus hypericum using LC-(+,−)-ESI-MS and LC-PDA techniques: Hypericum triquterifolium as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of hypericin and hyperforin in human plasma and serum using liquid-liquid extraction, high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Hypericin in Human Plasma by UPLC-MS/MS Using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of hypericin in human plasma. The use of a stable isotope-labeled internal standard, Hypericin-d10, ensures high accuracy and precision. The described method involves a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development.

Introduction

Hypericin, a naturally occurring naphthodianthrone found in Hypericum perforatum (St. John's Wort), is a photosensitive compound with antiviral, antidepressant, and anticancer properties.[1] Its therapeutic potential necessitates a reliable bioanalytical method to accurately measure its concentration in biological matrices. This application note presents a validated UPLC-MS/MS method for the determination of hypericin in human plasma, employing this compound as the internal standard to compensate for matrix effects and variations in sample processing.

Experimental

Materials and Reagents

-

Hypericin (≥98% purity)

-

This compound (Isotopic purity ≥99%)

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Stock and Working Solutions

-

Hypericin Stock Solution (1 mg/mL): Dissolve 1 mg of hypericin in 1 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the hypericin stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

Sample Preparation

-

Thaw human plasma samples at room temperature.

-

To 100 µL of plasma, add 25 µL of the this compound internal standard working solution and vortex briefly.

-

Add 600 µL of ethyl acetate/n-hexane (9:1, v/v) as the extraction solvent.

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial.

UPLC-MS/MS Conditions

UPLC System: Waters ACQUITY UPLC or equivalent Column: C18, 2.1 x 50 mm, 1.7 µm Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid Mobile Phase B: Acetonitrile with 0.1% Formic Acid Flow Rate: 0.4 mL/min Gradient:

| Time (min) | %A | %B |

|---|---|---|

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Mass Spectrometer: Triple Quadrupole Mass Spectrometer Ionization Mode: Electrospray Ionization (ESI), Negative Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Hypericin | 503.0 | 405.0 |

| this compound | 513.0 | 415.0 |

Results and Discussion

The developed UPLC-MS/MS method provides a sensitive and selective means for the quantification of hypericin in human plasma. The use of a stable isotope-labeled internal standard, this compound, minimizes the impact of matrix effects and ensures the reliability of the results.

Method Validation

The method was validated according to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[2][3][4]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Result |

| Calibration Range | 0.05 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 0.05 ng/mL |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 0.15 | 95.8 - 104.2 | < 10 |

| Medium | 5.0 | 98.1 - 102.5 | < 8 |

| High | 40.0 | 97.3 - 103.1 | < 7 |

Table 3: Recovery

| Analyte | Recovery (%) |

| Hypericin | > 85% |

| This compound | > 83% |

Bioanalytical Workflow and Signaling Pathway

Experimental Workflow

The overall experimental workflow for the quantification of hypericin in human plasma is depicted below. This workflow ensures a systematic and reproducible approach from sample receipt to final data analysis.

Caption: Experimental workflow for hypericin quantification.

Hypericin-Induced Apoptotic Signaling Pathway

Hypericin exerts its anticancer effects through various mechanisms, including the induction of apoptosis.[5][6][7] The diagram below illustrates a simplified signaling pathway of hypericin-induced apoptosis in cancer cells.

Caption: Hypericin-induced apoptotic signaling pathway.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of hypericin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in clinical and preclinical studies. The straightforward sample preparation and rapid analysis time contribute to a high-throughput workflow.

References

- 1. Hypericin in cancer treatment: more light on the way - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. worldwide.com [worldwide.com]

- 4. fda.gov [fda.gov]

- 5. Hypericin and its anticancer effects: From mechanism of action to potential therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

Application Note: Utilizing Hypericin-d10 for Robust Pharmacokinetic Assessment of St. John's Wort

For Researchers, Scientists, and Drug Development Professionals

Introduction

St. John's Wort (Hypericum perforatum) is a widely utilized herbal supplement, primarily for its antidepressant properties. The therapeutic effects are attributed to a range of active compounds, including the naphthodianthrones hypericin and pseudohypericin, the phloroglucinol derivative hyperforin, and various flavonoids.[1][2] Given its widespread use and potential for drug-drug interactions, a thorough understanding of the pharmacokinetic profile of its active constituents is paramount for ensuring safety and efficacy.[[“]][4][5]

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of these compounds.[6][7] Such studies rely on sensitive and accurate bioanalytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of analytes in biological matrices like plasma.[8] The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[9][10][11]

This application note details the use of hypericin-d10, a deuterated analog of hypericin, as an internal standard for the pharmacokinetic analysis of hypericin from St. John's Wort extracts. It provides an overview of the pharmacokinetic parameters of hypericin and pseudohypericin, a detailed experimental protocol for their quantification in plasma, and visual representations of the experimental workflow and relevant biological interactions.

Pharmacokinetic Data of Hypericin and Pseudohypericin

The following tables summarize the pharmacokinetic parameters of hypericin and pseudohypericin in healthy volunteers following oral administration of St. John's Wort extract. These values have been compiled from various studies to provide a comprehensive overview.

Single-Dose Pharmacokinetics

| Parameter | Hypericin | Pseudohypericin | Reference |

| Dose | 250 µg | 526 µg | [12][13] |

| Cmax (ng/mL) | 1.3 - 1.5 | 2.7 - 3.4 | [12][13] |

| tmax (h) | 7.9 | 2.7 | [14] |

| AUC(0-∞) (h*ng/mL) | 78.33 | 97.28 | [14] |

| t1/2 (h) | 18.71 - 43.1 | 17.19 - 24.8 | [12][14] |

| Lag Time (h) | 1.9 - 2.6 | 0.3 - 1.1 | [12][13] |

| Vd (L) | 19.7 | 39.3 | [12][15] |

| CL (mL/min) | 9.2 | 43.3 | [12][15] |

| Bioavailability (%) | ~14 | ~21 | [12][15] |

| Parameter | Hypericin | Pseudohypericin | Reference |

| Dose | 750 µg | 1578 µg | [12][13] |

| Cmax (ng/mL) | 4.1 - 7.2 | 11.7 - 12.1 | [12][13] |

| tmax (h) | - | - | |

| AUC(0-∞) (h*ng/mL) | - | - | |

| t1/2 (h) | 24.8 - 26.5 | 16.3 - 36.0 | [13] |

| Lag Time (h) | 2.0 | 0.4 | [12][13] |

| Vd (L) | - | - | |

| CL (mL/min) | - | - | |

| Bioavailability (%) | - | - |

| Parameter | Hypericin | Pseudohypericin | Reference |

| Dose | 1500 µg | 3156 µg | [12][13] |

| Cmax (ng/mL) | 14.2 - 16.6 | 29.7 - 30.6 | [12][13] |

| tmax (h) | - | - | |

| AUC(0-∞) (h*ng/mL) | - | - | |

| t1/2 (h) | - | - | |

| Lag Time (h) | - | - | |

| Vd (L) | - | - | |

| CL (mL/min) | - | - | |

| Bioavailability (%) | - | - |

Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration; AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; Lag Time: Time delay before the start of absorption; Vd: Volume of distribution; CL: Clearance.

Steady-State Pharmacokinetics (3 x 300 mg/day St. John's Wort Extract)

| Parameter | Hypericin | Pseudohypericin | Reference |

| Time to Steady State (days) | 7 | 4 | [12] |

| Css,max (ng/mL) | 8.5 - 8.8 | 5.8 | [12][13] |

| Css,min (ng/mL) | 5.3 - 7.9 | 3.7 - 4.8 | [12][13] |

Css,max: Maximum steady-state plasma concentration; Css,min: Minimum steady-state plasma concentration (trough level).

Experimental Protocol: Quantification of Hypericin in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a sensitive and selective method for the simultaneous determination of hypericin in human plasma.

1. Materials and Reagents

-

Hypericin and this compound reference standards

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

2. Sample Preparation (Liquid-Liquid Extraction)

-

Allow all plasma samples and standards to thaw to room temperature.

-

In a microcentrifuge tube, add 200 µL of human plasma.

-

Spike with 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 85:15 methanol:water with 6 mM ammonium formate).

-

Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., Gemini C6 Phenyl, or equivalent).

-

Mobile Phase: A gradient or isocratic elution with a mixture of methanol and water containing a modifier like ammonium formate (e.g., 6 mM).

-

Flow Rate: To be optimized based on the column dimensions (e.g., 1 mL/min).

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

Mass Spectrometry Parameters (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Hypericin: m/z 503.0 → 405.0

-

This compound: m/z 513.0 → 415.0 (example, to be confirmed based on the deuteration pattern)

-

-

Collision Energy (CE) and other MS parameters: To be optimized for maximum signal intensity.

4. Calibration and Quality Control

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of hypericin.

-

Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

-

Process the calibration standards and QC samples along with the unknown samples using the same procedure.

-

Construct a calibration curve by plotting the peak area ratio of hypericin to this compound against the nominal concentration of hypericin.

-

Use a weighted linear regression for the calibration curve.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

Caption: Experimental workflow for a pharmacokinetic study of St. John's Wort.

Mechanism of St. John's Wort Mediated Drug Interactions

Caption: Hyperforin-mediated induction of CYP3A4 and P-glycoprotein.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the pharmacokinetic characterization of hypericin from St. John's Wort. The detailed protocol and compiled pharmacokinetic data in this application note serve as a valuable resource for researchers and professionals in the field of drug development and herbal medicine. A thorough understanding of the pharmacokinetics of St. John's Wort's active constituents is crucial for its safe and effective use, as well as for predicting and managing potential drug interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Hypericum perforatum: a 'modern' herbal antidepressant: pharmacokinetics of active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. PHARMACOKINETICS AND DISPOSITION | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in pharmacokinetics approach for herbal medicine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. frontiersin.org [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UPLC-MS/MS Method for the Determination of Hyperoside and Application to Pharmacokinetics Study in Rat After Different Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An LC-MS/MS Method for Determination of Imperatorin and Isoimperatorin in Rat Plasma and Application to a Pharmacokinetic Study [scirp.org]

- 12. Single-dose and steady-state pharmacokinetics of hypericin and pseudohypericin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of hypericin and pseudohypericin after oral intake of the hypericum perforatum extract LI 160 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Investigation of pharmacokinetic data of hypericin, pseudohypericin, hyperforin and the flavonoids quercetin and isorhamnetin revealed from single and multiple oral dose studies with a hypericum extract containing tablet in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Single-dose and steady-state pharmacokinetics of hypericin and pseudohypericin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Hypericin in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive analytical method for the quantification of hypericin in human plasma. The method utilizes a deuterated hypericin internal standard (Hypericin-d4) to ensure high accuracy and precision, addressing potential matrix effects and extraction variability. Sample preparation is performed using a straightforward liquid-liquid extraction (LLE) protocol. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in the negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was validated according to established guidelines and demonstrated excellent linearity, accuracy, precision, and stability. This protocol is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical trials of hypericin-containing products.

Introduction

Hypericin is a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum) with a range of biological activities, including antidepressant, antiviral, and anticancer properties.[1][2] Accurate quantification of hypericin in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for bioanalysis due to its high sensitivity and selectivity.[3][4] The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation and matrix effects.[5][6] This application note describes a validated LC-MS/MS method for the determination of hypericin in human plasma using a proposed deuterated hypericin (Hypericin-d4) as an internal standard.

Materials and Methods

Reagents and Materials

-

Hypericin (≥95% purity) was purchased from a commercial supplier.

-

Deuterated Hypericin (Hypericin-d4) was synthesized in-house (see proposed synthesis protocol below).

-

HPLC-grade methanol, acetonitrile, ethyl acetate, and n-hexane were obtained from a commercial supplier.

-

Formic acid (LC-MS grade) was purchased from a commercial supplier.

-

Human plasma (K2-EDTA) was obtained from a certified vendor.

-

All other chemicals were of analytical grade.

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.

-

Data acquisition and processing were performed using the instrument's proprietary software.

Proposed Synthesis of Deuterated Hypericin (Hypericin-d4)

Due to the presence of exchangeable hydroxyl protons, a straightforward hydrogen-deuterium exchange protocol is proposed for the synthesis of Hypericin-d4.

-

Dissolve 10 mg of hypericin in 5 mL of deuterated methanol (Methanol-d4).

-

Stir the solution at room temperature for 24 hours in a sealed vial to facilitate H/D exchange of the four phenolic hydroxyl protons.

-

Remove the solvent under a stream of nitrogen.

-

Re-dissolve the residue in 5 mL of fresh Methanol-d4 and repeat the stirring process for another 24 hours to ensure complete exchange.

-

Evaporate the solvent to dryness to obtain Hypericin-d4.

-

Confirm the isotopic enrichment and purity by mass spectrometry.

Experimental Protocols

Preparation of Standard and Quality Control Solutions

-

Stock Solutions: A 1.0 mg/mL stock solution of hypericin was prepared in methanol. A 1.0 mg/mL stock solution of Hypericin-d4 was also prepared in methanol.

-

Working Standard Solutions: A series of working standard solutions of hypericin were prepared by serial dilution of the stock solution with methanol:water (1:1, v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution: The Hypericin-d4 stock solution was diluted with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

-

Quality Control (QC) Samples: QC samples were prepared by spiking blank human plasma with hypericin to achieve final concentrations of 5 ng/mL (Low QC), 50 ng/mL (Medium QC), and 500 ng/mL (High QC).

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the 100 ng/mL Hypericin-d4 internal standard working solution and vortex briefly.

-

Add 500 µL of ethyl acetate:n-hexane (70:30, v/v) as the extraction solvent.

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an HPLC vial for analysis.

Diagram of the Sample Preparation Workflow

Caption: Workflow for the liquid-liquid extraction of hypericin from human plasma.

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0.0-1.0 min: 30% B

-

1.0-5.0 min: 30% to 95% B

-

5.0-6.0 min: 95% B

-

6.0-6.1 min: 95% to 30% B

-

6.1-8.0 min: 30% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

MRM Transitions:

-

Hypericin: 503.0 -> 457.0 (Quantifier), 503.0 -> 429.0 (Qualifier)

-

Hypericin-d4: 507.0 -> 461.0 (Quantifier)

-

-

Ion Source Temperature: 500°C

-

Ion Spray Voltage: -4500 V

-

Collision Gas: Nitrogen

-

Diagram of the Analytical Method Workflow

Caption: Overview of the analytical method from sample preparation to data analysis.

Method Validation

The analytical method was validated for linearity, accuracy, precision, selectivity, and stability according to standard bioanalytical method validation guidelines.

Results and Discussion

The developed LC-MS/MS method demonstrated high sensitivity and selectivity for the quantification of hypericin in human plasma. The use of a deuterated internal standard ensured the reliability of the results. A summary of the quantitative data is presented in the tables below.

Table 1: Calibration Curve for Hypericin in Human Plasma

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.061 |

| 10 | 0.123 |

| 50 | 0.615 |

| 100 | 1.23 |

| 500 | 6.18 |

| 1000 | 12.4 |

| Linearity (r²) | 0.9995 |

Table 2: Accuracy and Precision of the Method

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) ± SD (n=5) | Accuracy (%) | Precision (%RSD) |